Esaprazole Clinical Efficacy: Inferior Ulcer Healing Compared to H₂-Receptor Antagonists Cimetidine and Ranitidine
In a head-to-head clinical trial comparing esaprazole to cimetidine for the treatment of gastric ulcer, esaprazole demonstrated inferior healing efficacy. A subsequent Phase II clinical development program confirmed that esaprazole was less effective than both cimetidine and ranitidine at healing ulcers . In a separate dose-ranging trial, esaprazole at 900 mg/day and 1350 mg/day produced 8-week gastric ulcer healing rates of 86% and 82%, respectively, with no significant difference between the two doses [1]. These outcomes are numerically lower than historical healing rates for cimetidine (typically >90% at 8 weeks in comparable studies from the same era).
| Evidence Dimension | Clinical Efficacy (Ulcer Healing) |
|---|---|
| Target Compound Data | Esaprazole: 8-week healing rate of 86% (900 mg/day) and 82% (1350 mg/day) in a preliminary trial (n=47) [1]. |
| Comparator Or Baseline | Cimetidine: Head-to-head trial showed esaprazole was less effective . Ranitidine: Also demonstrated superior efficacy over esaprazole . |
| Quantified Difference | Esaprazole showed inferior healing compared to cimetidine and ranitidine; precise percentage difference not provided in available sources, but the finding was conclusive enough to halt further development . |
| Conditions | Phase II clinical trial for gastric ulcer; dosing regimens of 900 mg and 1350 mg/day. |
Why This Matters
This data is critical for procurement decisions: esaprazole is not a therapeutically superior alternative to established antiulcer drugs, and its selection must be justified based on its distinct mechanistic properties rather than clinical potency.
- [1] Dal Monte PR, et al. Esaprazole in the treatment of gastric ulcer: preliminary clinical trial. Drugs Exp Clin Res. 1987;13(5):303-306. PMID: 3315535. View Source
